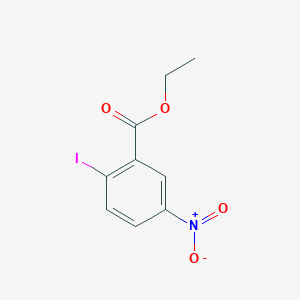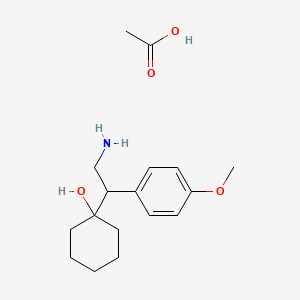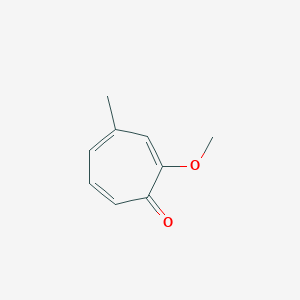
2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of cyclohepta-2,4,6-trien-1-one consists of a ring of seven carbon atoms with three conjugated alkene groups and a ketone group . The carbonyl group is more polarized as a result of the triene ring, giving a partial positive charge on the carbon atom and a partial negative charge on oxygen .Chemical Reactions Analysis
The cyclohepta-2,4,6-trien-1-one skeleton can be constructed via a higher-order cycloaddition of three acetylene units and CO . A mechanistic study led to two competing processes wherein the critical CO insertion occurs either to a rhodacyclopentadiene intermediate (Path A) or a rhodacycloheptatriene intermediate (Path B) . The DFT analysis of those two pathways disclosed that the Path A should be the one that yields the carbonylative [2+2+2+1] cycloaddition products, i.e., fused tricyclic tropones .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclohepta-2,4,6-trien-1-one include a molar mass of 106.12 g/mol, a density of 1.094 g/mL, and a boiling point of 113 °C (235 °F; 386 K) at 15 mmHg . The dipole moment for tropone is 4.17 D compared to a value of only 3.04 D for cycloheptanone .Applications De Recherche Scientifique
Electrochemical Transformations
- Electrochemical Investigation: The electrochemical properties of related compounds like 4(6)-dihalomethyl-4(6)-methylcyclohexa-2,5(2,4)-dien-1-ones have been explored using methods like cyclic voltammetry. These studies reveal the potential of such compounds in electrochemical transformations, leading to products like 4- or 2-methylcyclohepta-2,4,6-trien-1-one (Moiseeva et al., 2011).
Reactions with Active Methylene Compounds
- Chemical Reactivity: Research on compounds such as 4-Methoxy-2-(4-methoxyphenyl)-9-oxocyclohepta[b]pyrylium perchlorate shows their reactivity with active methylene compounds, resulting in various products and offering insights into the chemical reactivity of such compounds (Wang & Imafuku, 2004).
Synthesis of Bioisosteric Analogues
- Synthesis of Bioisosteric Compounds: The synthesis of Hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one from related compounds has been documented. This synthesis is significant for the development of bioisosteric analogues, potentially useful in medicinal chemistry (Shishov et al., 2014).
Crystal Structure Analysis
- Structural Analysis: Studies like the one on 3-Hydroxytropolone (2,7-dihydroxycyclohepta-2,4,6-trien-1-one) provide valuable information on the crystal structures of related compounds. This knowledge is crucial for understanding molecular interactions and properties (Kubo, Matsumoto & Mori, 2007).
Mécanisme D'action
In the context of radical polymerization, 2,2′-(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one), an organic compound with only C, H, O, and N atoms, was utilized to control the radical polymerization of vinyl acetate (VAc) . The mechanism study indicated that this compound forms bonds with the propagating radical by supposedly using the oxygen on the 7-membered ring to form the dormant species, which shows the single electron property and could reversibly dissociate to the PVAc radical and the compound to complete the cycle that controls the polymerization .
Orientations Futures
Future research could focus on exploring more efficient synthesis methods, studying the compound’s potential applications in various fields, and conducting a thorough investigation of its safety and environmental impact. Further studies could also explore its potential uses in the field of polymer chemistry, as indicated by its ability to control the radical polymerization of vinyl acetate .
Propriétés
IUPAC Name |
2-methoxy-4-methylcyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-3-5-8(10)9(6-7)11-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEYASFDEMMECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920334 | |
| Record name | 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90536-08-6 | |
| Record name | NSC100920 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-amino-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B3060760.png)
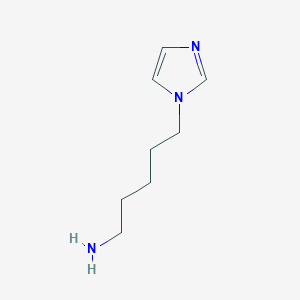
![3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B3060763.png)
![3-(4-Chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3060764.png)
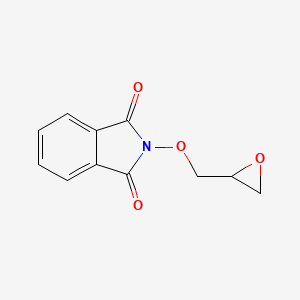


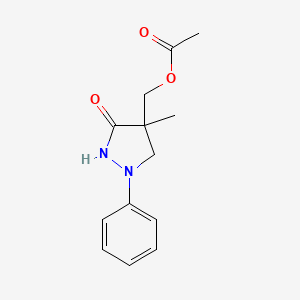
![4'-(Benzyloxy)[1,1'-biphenyl]-3-ol](/img/structure/B3060772.png)
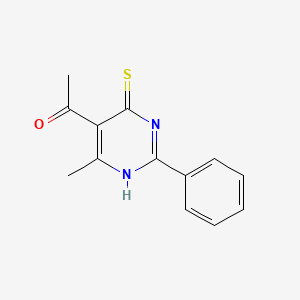

![3-Methyl-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B3060780.png)
